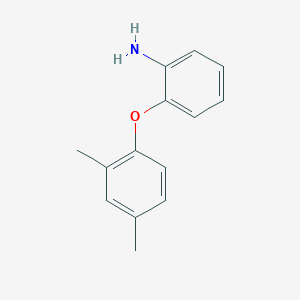

2-(2,4-Dimethylphenoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

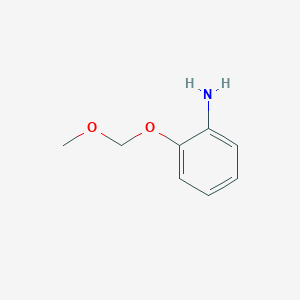

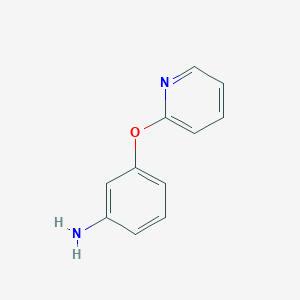

2-(2,4-Dimethylphenoxy)aniline is an aromatic amine with the molecular formula C14H15NO and a molecular weight of 213.28 . It is widely used in various fields of research and industry.

Synthesis Analysis

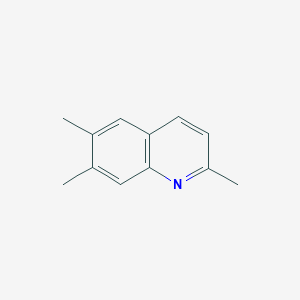

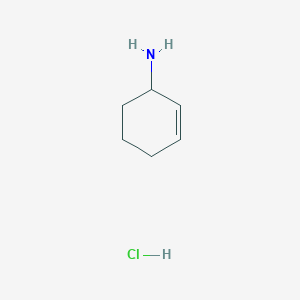

The synthesis of anilines, including 2-(2,4-Dimethylphenoxy)aniline, can be achieved through several methods. One common method involves direct nucleophilic substitution, nitroarene reduction, and reactions involving palladium-catalyzed methods . Another method involves using 2,6-diisopropyl aniline as a raw material, which is then subjected to a series of reactions to prepare 2,6-diisopropyl-4-phenoxy aniline .Molecular Structure Analysis

The molecular structure of 2-(2,4-Dimethylphenoxy)aniline consists of a benzene ring attached to an amine group and a 2,4-dimethylphenoxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,4-Dimethylphenoxy)aniline include its molecular weight (213.28), molecular formula (C14H15NO), and its use in research . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Proteomics Research

2-(2,4-Dimethylphenoxy)aniline: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound is used for the synthesis of peptides and proteins for research purposes, particularly in the study of protein-protein interactions and the identification of novel biomarkers for diseases .

Anticancer Drug Design

This compound has been involved in the design and synthesis of aniline pyrimidine derivatives, which are potent dual inhibitors of Mer and c-Met kinases. These kinases are often overexpressed in various tumors, making them ideal targets for antitumor drugs. The derivatives of 2-(2,4-Dimethylphenoxy)aniline have shown promising results in inhibiting these kinases, suggesting potential applications in cancer treatment .

Biological Evaluation

In biological evaluations, 2-(2,4-Dimethylphenoxy)aniline derivatives have demonstrated significant inhibitory potency against Mer and c-Met kinase activity. This is crucial for developing new therapies for diseases where these kinases play a key role. The compound’s derivatives have also been tested for antiproliferative activities on various cancer cell lines, showing good potential as anticancer agents .

Pharmacokinetics

The pharmacokinetic properties of 2-(2,4-Dimethylphenoxy)aniline derivatives, such as liver microsomal stability, are studied to predict their behavior within the human body. This includes assessing the compound’s metabolism, absorption, and excretion, which are vital for drug development .

Safety Profiling

Safety profiling is another critical application where 2-(2,4-Dimethylphenoxy)aniline is used. It involves evaluating the safety of the compound’s derivatives through various assays, including hERG testing, to ensure they do not cause adverse effects when used as therapeutic agents .

Molecular Docking Studies

Molecular docking studies utilize 2-(2,4-Dimethylphenoxy)aniline to understand how its derivatives interact with target proteins at the molecular level. This helps in the rational design of new drugs by predicting the binding affinities and orientations of the compound’s derivatives within the target’s active site .

Chemical Synthesis

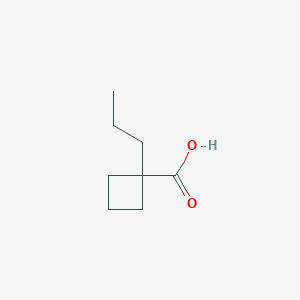

In chemical synthesis, 2-(2,4-Dimethylphenoxy)aniline serves as a building block for creating complex organic molecules. Its phenolic and aniline groups are reactive sites that can undergo various chemical reactions, making it a versatile reagent in synthetic chemistry .

Safety and Hazards

properties

IUPAC Name |

2-(2,4-dimethylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQNUMZUANLZQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=CC=C2N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60484862 |

Source

|

| Record name | 2-(2,4-DIMETHYLPHENOXY)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethylphenoxy)aniline | |

CAS RN |

60287-72-1 |

Source

|

| Record name | 2-(2,4-DIMETHYLPHENOXY)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.